molecular formula C22H26 B3051322 1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene CAS No. 32927-54-1

1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene

Cat. No.: B3051322
CAS No.: 32927-54-1
M. Wt: 290.4 g/mol
InChI Key: LIBSRZRRETWQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene is an organic compound with the molecular formula C22H26. It is characterized by the presence of two ethenyl groups attached to a benzene ring, which is further connected to a hexyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene typically involves the reaction of 4-ethenylbenzyl chloride with 1,6-hexanediamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Divinyl-p-biphenyl
  • 1-ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene
  • 1-ethenyl-4-[8-(4-ethenylphenyl)octyl]benzene

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26/c1-3-19-11-15-21(16-12-19)9-7-5-6-8-10-22-17-13-20(4-2)14-18-22/h3-4,11-18H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBSRZRRETWQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCCCC2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550228
Record name 1,1'-(Hexane-1,6-diyl)bis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32927-54-1
Record name 1,1'-(Hexane-1,6-diyl)bis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene
Reactant of Route 2
Reactant of Route 2
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene
Reactant of Route 3
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene
Reactant of Route 4
Reactant of Route 4
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene
Reactant of Route 5
Reactant of Route 5
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene
Reactant of Route 6
Reactant of Route 6
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.